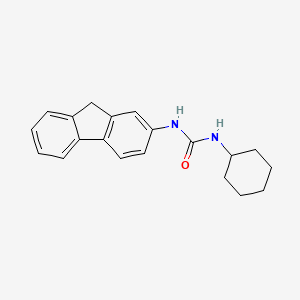

1-cyclohexyl-3-(9H-fluoren-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(9H-fluoren-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHLHFRGBGSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Cyclohexyl 3 9h Fluoren 2 Yl Urea Biological and Chemical Actions

Cellular Pathway Modulation Studies (excluding clinical data)

Investigations into Cell Cycle Progression Alterations

There is no available research detailing how 1-cyclohexyl-3-(9H-fluoren-2-yl)urea may alter the progression of the cell cycle.

Modulation of Protein Translocation and Acylation Events

Information regarding the influence of this compound on protein translocation or acylation is currently unavailable.

Interactions with Cellular Macromolecules (e.g., DNA, Tubulin)

No studies have been published that investigate the potential interactions between this compound and cellular macromolecules such as DNA or tubulin.

Signaling Cascade Perturbations (e.g., ASK1-P38 pathway involvement)

The effect of this compound on signaling cascades, including the ASK1-p38 pathway, has not been documented in scientific literature.

Computational and Theoretical Investigations of 1 Cyclohexyl 3 9h Fluoren 2 Yl Urea

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein. For urea (B33335) derivatives, docking studies have been successfully employed to understand their interactions with various enzymes. researchgate.net

In studies of novel urea derivatives bearing tricyclic aromatic hydrocarbon rings, such as those with a fluorene (B118485) moiety, molecular docking simulations have revealed favorable binding energies and effective interactions within the active sites of microbial enzymes like sterol 14-demethylase. researchgate.net For instance, the binding interactions of these compounds are often characterized by hydrogen bonds and hydrophobic interactions, which are crucial for their biological activity. mdpi.com The urea functionality itself is a key player, often forming hydrogen bonds with amino acid residues such as glutamate (B1630785) and aspartate in the binding pockets of kinases.

To illustrate the potential of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea in a biological context, a hypothetical docking study against a relevant target could yield data similar to that observed for analogous compounds. The binding affinity, typically expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

Table 1: Illustrative Molecular Docking Scores of Fluorenyl Urea Analogs against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog A | -8.5 | ASP120, LYS88, TYR12 |

| Analog B | -9.2 | ASP120, PHE118, LYS88 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and assess the stability of the complex. The simulation would track the movements of atoms in the system over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts over time.

Binding Free Energy: More accurate calculations of the binding affinity can be performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

For a compound like this compound, MD simulations could be crucial in confirming a stable binding mode within a predicted target, thereby increasing confidence in its potential as a therapeutic agent.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. mdpi.com These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key aspect of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In a computational study of a fluorenyl-methoxycarbonyl-containing dipeptide, DFT calculations were used to assess its antioxidant properties by analyzing its FMOs. mdpi.com Such analysis for this compound would provide insights into its electronic characteristics and potential for participating in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Fluorenyl Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

Note: This data is representative and based on findings for analogous compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The MEP surface helps in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions, including hydrogen bonding and reactivity. For this compound, an MEP analysis would highlight the regions of negative potential around the urea's carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and regions of positive potential around the N-H groups, identifying them as hydrogen bond donors.

Pharmacophore Modeling and Virtual Screening for Identification of Novel Fluorenyl Urea Analogues

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov

Once a pharmacophore model is developed for the fluorenyl urea scaffold, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. nih.gov This process, known as virtual screening, can rapidly identify novel and structurally diverse compounds that are likely to have the desired biological activity. wesleyan.edu Studies on other urea derivatives have successfully used this approach to discover new inhibitors for various targets. wesleyan.edu

Bioisosteric Replacement Strategies Guided by In Silico Methodologies

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. researchgate.net Computational methods can play a significant role in guiding this process by predicting the impact of such replacements on the molecule's properties and its interaction with the target. nih.govresearchgate.net

For this compound, in silico techniques could be used to explore various bioisosteric replacements for different parts of the molecule. For example:

The cyclohexyl group could be replaced with other aliphatic or aromatic rings to explore changes in hydrophobicity and binding interactions.

The fluorenyl moiety could be substituted with other polycyclic aromatic systems to modulate stacking interactions and electronic properties.

The urea linker itself could be replaced with bioisosteres like thiourea (B124793) or guanidine (B92328) to alter hydrogen bonding capabilities and metabolic stability.

Computational tools can predict how these changes would affect the molecule's binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby streamlining the process of designing improved analogues. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 1-cyclohexyl-3-(9H-fluoren-2-yl)urea?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A common approach involves reacting cyclohexylamine with a fluorenyl isocyanate derivative under reflux in glacial acetic acid for 4–6 hours . Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by precipitation in ice-water and recrystallization from ethanol for purification . Alternative routes may employ Curtius rearrangement of acyl azides to generate isocyanate intermediates, which are then trapped with cyclohexylamine .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

- Spectroscopy : ¹H and ¹³C NMR confirm proton and carbon environments, while IR identifies urea carbonyl stretches (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the WinGX suite) resolves bond lengths, angles, and stereochemistry. ORTEP-3 is recommended for visualizing thermal ellipsoids .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

- Collecting multiple datasets at varying temperatures or wavelengths.

- Using SHELXD for phase refinement and SHELXE for density modification to improve model accuracy .

- Cross-validating with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this urea derivative?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while glacial acetic acid improves cyclization efficiency .

- Stoichiometry : Use a 10–20% excess of fluorenyl isocyanate to drive the reaction to completion.

- Purification : Gradient column chromatography or fractional recrystallization removes byproducts like unreacted amines .

Advanced: How is this compound applied in biochemical target validation studies?

Methodological Answer:

The urea scaffold is explored as a protease inhibitor. For example, in SARS-CoV-2 main protease studies, the compound’s binding affinity is confirmed via:

- Co-crystallization with the enzyme (PDB deposition using X-ray diffraction at 1.8 Å resolution).

- Activity assays (e.g., fluorescence resonance energy transfer) to measure IC₅₀ values .

Basic: What purity assessment protocols ensure compound integrity?

Methodological Answer:

- Analytical TLC with UV visualization detects impurities.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) quantify purity (>95% required for biological assays).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .

Advanced: How to address regioselectivity challenges during functionalization of the fluorenyl moiety?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to block reactive NH sites during derivatization .

- Directed Metalation : Employ lithium diisopropylamide (LDA) to deprotonate specific positions on the fluorenyl ring, enabling controlled alkylation or acylation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Acute Toxicity Mitigation : Use fume hoods, nitrile gloves, and eye protection (classified under GHS Category 4 for oral/dermal/inhalation toxicity) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to analyze intermolecular interactions in co-crystals of this compound?

Methodological Answer:

- Hirshfeld Surfaces : Generated via CrystalExplorer to map van der Waals contacts, hydrogen bonds, and π-π stacking.

- Quantum Calculations : Density functional theory (DFT) at the B3LYP/6-31G* level validates interaction energies .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.